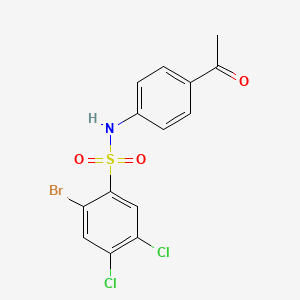

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide

Description

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrCl2NO3S/c1-8(19)9-2-4-10(5-3-9)18-22(20,21)14-7-13(17)12(16)6-11(14)15/h2-7,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNHYSFJMFRNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrCl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-acetylphenylamine with 2-bromo-4,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(4-acetylphenyl)-2-amino-4,5-dichlorobenzenesulfonamide, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.

Scientific Research Applications

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and exerting antimicrobial effects . Additionally, the compound may interfere with other biological pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of bromine and chlorine atoms.

N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Contains a diphenylphosphino group instead of bromine and chlorine atoms.

4-acetylphenyl cyanate: Contains a cyanate group instead of the sulfonamide moiety.

Uniqueness

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its reactivity and biological activity

Biological Activity

N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant effects, supported by data from various studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets. The presence of halogens (bromo and dichloro groups) and an acetylphenyl group enhances its potential biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of sulfonamides, including N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide, exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines:

In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, derivative 5 led to a significant increase in subG0 phase cells from 2.05% to 27.1% at a concentration of 10 µg/mL, indicating effective induction of apoptosis .

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Significant reduction in growth |

| Candida albicans | Moderate antifungal activity |

Studies indicate that the sulfonamide group can engage in electrostatic interactions with bacterial enzymes, leading to effective inhibition .

Antioxidant Activity

The antioxidant potential of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide has been evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals.

- ABTS Radical Scavenging Assay : Similar results were noted with ABTS radicals, showcasing its ability to reduce oxidative stress.

The antioxidant activity is attributed to the presence of the acetyl group and the overall structure of the compound, which allows it to donate electrons effectively .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds derived from sulfonamides:

- Study on Chalcone Derivatives : A study highlighted that chalcone-sulfonamide hybrids displayed potent anticancer effects across multiple cancer cell lines. The highest activity was noted in derivatives similar to N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide .

- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of these compounds to various biological targets, indicating a strong interaction with proteins involved in cancer progression and bacterial metabolism .

- In Vivo Studies : Animal models have shown promising results where these compounds reduced tumor size significantly compared to controls, supporting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What experimental design principles optimize the synthesis of N-(4-acetylphenyl)-2-bromo-4,5-dichlorobenzenesulfonamide?

- Methodological Answer : Utilize a statistical Design of Experiments (DoE) approach to minimize trial-and-error synthesis steps. For example, factorial designs can identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading) influencing yield and purity. Post-synthesis, confirm structural integrity via NMR (1H/13C), FTIR, and high-resolution mass spectrometry (HRMS) to validate the sulfonamide linkage and halogen substitutions .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stability under varying conditions?

- Methodological Answer : Combine HPLC with UV-Vis detection to assess purity (>95% threshold) and thermal gravimetric analysis (TGA) to evaluate decomposition thresholds. For stability studies, expose the compound to accelerated aging (e.g., 40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .

Q. How does the bromo-dichloro substitution pattern influence solubility and crystallinity?

- Methodological Answer : Perform X-ray crystallography to determine crystal packing efficiency and intermolecular interactions (e.g., halogen bonding). Compare solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H2O) solvents using UV-Vis spectroscopy at λmax. Computational tools like COSMO-RS can predict solubility parameters based on electronic structure .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding affinity for enzyme targets (e.g., carbonic anhydrase)?

- Methodological Answer : Employ density functional theory (DFT) to map electrostatic potential surfaces and identify sulfonamide-Zn²+ coordination sites. Combine with molecular dynamics (MD) simulations to assess binding stability in physiological conditions. Validate predictions using surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. How can conflicting bioactivity data (e.g., IC50 variability in antimicrobial assays) be systematically resolved?

- Methodological Answer : Apply meta-analysis frameworks to harmonize data across assay conditions. For example, normalize IC50 values to control for differences in bacterial strain virulence or nutrient media composition. Use Bayesian hierarchical models to quantify uncertainty and identify outlier datasets .

Q. What mechanistic insights explain the compound’s selectivity for cancer vs. non-cancer cell lines?

- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on treated cell lines to identify differentially expressed genes (e.g., apoptosis regulators). Pair with proteomic analysis (Western blot/ELISA) to quantify protein targets (e.g., Bcl-2, caspase-3). Validate selectivity via knockout cell lines using CRISPR-Cas9 .

Q. How do structural analogs (e.g., nitro vs. acetyl substitutions) alter pharmacological properties?

- Methodological Answer : Synthesize analogs via parallel synthesis and compare using QSAR models . Key parameters include logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity. Test in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to rank derivatives .

Data Contradiction Analysis

Q. When crystallography and NMR data conflict on molecular conformation, which method takes precedence?

- Methodological Answer : Crystallography provides static solid-state conformations , while NMR captures dynamic solution-state behavior . Resolve discrepancies by performing variable-temperature NMR to assess rotational barriers (e.g., around sulfonamide bonds) and compare with DFT-optimized geometries .

Comparative Methodologies

Q. Why is this compound more thermally stable than its non-brominated analogs?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to quantify decomposition enthalpy. Bromine’s electron-withdrawing effect enhances resonance stabilization of the sulfonamide group, as shown by NBO (Natural Bond Orbital) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.